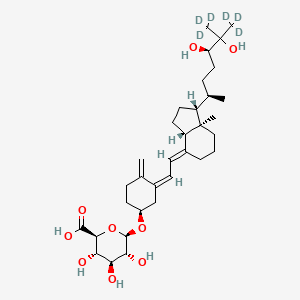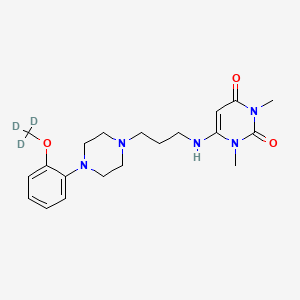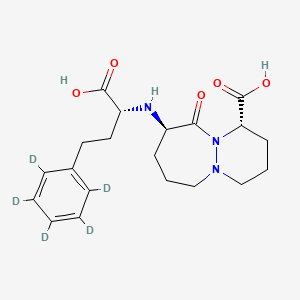
Kv3 modulator 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kv3 modulator 3 is a selective modulator of voltage-gated potassium channels, specifically targeting the Kv3.1, Kv3.2, and Kv3.3 channels . These channels are crucial for the regulation of electrical signaling in excitable tissues such as the brain, heart, and muscles . This compound has shown potential in treating various neurological disorders due to its ability to enhance the function of these channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kv3 modulator 3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the key steps in the synthesis is the formation of an imidazolidinedione derivative, which is a highly selective positive allosteric modulator of Kv3.1 and Kv3.2 channels . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound requires scaling up the synthetic routes while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using large-scale reactors, and employing purification techniques such as crystallization and chromatography . The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Kv3 modulator 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce compounds with altered chemical properties .
Scientific Research Applications
Kv3 modulator 3 has a wide range of scientific research applications, including:
Mechanism of Action
Kv3 modulator 3 exerts its effects by binding to specific sites on the Kv3.1, Kv3.2, and Kv3.3 channels, stabilizing their open state and enhancing their function . This positive allosteric modulation involves preferential stabilization of the open state of the channels, which increases their activity and improves electrical signaling in excitable tissues . The molecular targets include the voltage-sensing and pore domains of the channel’s tetrameric assembly .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Kv3 Modulator 3
This compound is unique due to its high selectivity and potency in modulating Kv3.1, Kv3.2, and Kv3.3 channels . Its ability to enhance the function of these channels makes it a promising candidate for treating various neurological disorders . Additionally, its distinct binding mechanism and favorable pharmacokinetic properties further differentiate it from other similar compounds .
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-methyl-4-[6-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-3-yl]-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C19H18N4O3/c1-11-3-5-14(16-17(11)25-10-19(16)7-8-19)26-15-6-4-13(9-20-15)23-12(2)21-22-18(23)24/h3-6,9H,7-8,10H2,1-2H3,(H,22,24) |
InChI Key |
SXVVXFKHWPURFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC3=NC=C(C=C3)N4C(=NNC4=O)C)C5(CC5)CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)





